Cas no 75247-31-3 (a-L-Arabinopyranosyl bromide, 2,3,4-triacetate)
a-L-Arabinopyranosyl bromide, 2,3,4-triacetate Chemical and Physical Properties
Names and Identifiers
-
- a-L-Arabinopyranosyl bromide, 2,3,4-triacetate
- 2,3,4-TRI-O-ACETYL-ALPHA-L-ARABINOPYRANOSYL BROMIDE
- 2,3,4-Tri-O-acetyl-
- 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
- 2,3,4-tri-O-acetyl-D-fucopyranosyl bromide
- 90245_FLUKA
- AC1MIVWX
- acetobromo-L-arabinose
- A-D-arabinopyranosyl isothiocyanate
- per-O-acetyl-D-fucopyranosyl bromide
- (2S,3R,4S,5S)-4,5-BIS(ACETYLOXY)-2-BROMOOXAN-3-YL ACETATE
- 75247-31-3
- 113889-50-2
- (2S,3R,4S,5S)-2-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
- MFCD00057497
- SCHEMBL7042335
- a-L-Arabinopyranosyl bromide,2,3,4-triacetate
- DTXSID401247526
- 2,3,4-Tri-O-acetyl-alpha-L-arabinopyranosyl bromide, Min. 98%
- alpha-L-Arabinopyranosyl bromide, 2,3,4-triacetate
- [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate
-
- Inchi: 1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11+/m0/s1
- InChI Key: AVNRQUICFRHQDY-UKKRHICBSA-N
- SMILES: Br[C@H]1[C@@H]([C@H]([C@H](CO1)OC(C)=O)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 338
- Monoisotopic Mass: 338
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.1A^2
- XLogP3: 0.6
Experimental Properties
- PSA: 88.13000
- LogP: 0.53270
a-L-Arabinopyranosyl bromide, 2,3,4-triacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICL4259-1g |
2,3,4-Tri-O-acetyl-alpha-L-arabinopyranosyl bromide |
75247-31-3 | 98% min | 1g |
£270.00 | 2025-02-21 | |
| Apollo Scientific | BICL4259-2g |
2,3,4-Tri-O-acetyl-alpha-L-arabinopyranosyl bromide |
75247-31-3 | 98% min | 2g |
£424.00 | 2025-02-21 | |
| Apollo Scientific | BICL4259-5g |
2,3,4-Tri-O-acetyl-alpha-L-arabinopyranosyl bromide |
75247-31-3 | 98% min | 5g |
£866.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594823-1g |
(2S,3R,4S,5S)-2-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate |
75247-31-3 | 98% | 1g |
¥4851.00 | 2024-07-28 |
a-L-Arabinopyranosyl bromide, 2,3,4-triacetate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on a-L-Arabinopyranosyl bromide, 2,3,4-triacetate
Comprehensive Guide to a-L-Arabinopyranosyl bromide, 2,3,4-triacetate (CAS No. 75247-31-3): Properties, Applications, and Market Insights
a-L-Arabinopyranosyl bromide, 2,3,4-triacetate (CAS No. 75247-31-3) is a specialized carbohydrate derivative widely used in organic synthesis and pharmaceutical research. This compound, characterized by its brominated arabinopyranose structure with acetyl protective groups, serves as a key intermediate in glycosylation reactions. Its unique chemical properties make it invaluable for synthesizing complex oligosaccharides and glycoconjugates, which are critical in drug development and biochemical studies.
The molecular formula of a-L-Arabinopyranosyl bromide, 2,3,4-triacetate is C11H15BrO7, with a molecular weight of 339.14 g/mol. The compound features a pyranose ring structure, where the bromine atom at the anomeric position enhances its reactivity in glycosidic bond formation. The 2,3,4-triacetate groups provide stability and selectivity during synthetic processes, making it a preferred choice for researchers working on carbohydrate chemistry and glycoscience.
In recent years, the demand for a-L-Arabinopyranosyl bromide, 2,3,4-triacetate has surged due to its applications in glycobiology and drug discovery. Researchers are increasingly exploring its potential in designing glycosylated therapeutics, which target diseases like cancer, inflammation, and infectious diseases. The compound's role in synthesizing natural product analogs and glycosidase inhibitors has also garnered significant attention in the scientific community.
From an industrial perspective, a-L-Arabinopyranosyl bromide, 2,3,4-triacetate is produced through controlled acetylation and bromination of L-arabinose. Manufacturers adhere to strict quality standards to ensure high purity (>98%), as impurities can affect its performance in sensitive reactions. The compound is typically supplied as a white to off-white crystalline powder, soluble in organic solvents like dichloromethane and acetonitrile but insoluble in water.
The global market for carbohydrate intermediates like a-L-Arabinopyranosyl bromide, 2,3,4-triacetate is projected to grow at a CAGR of 6.2% from 2023 to 2030, driven by expanding research in biopharmaceuticals and glycomics. Key players are investing in scalable synthesis methods to meet the rising demand from academic institutions and pharmaceutical companies. Recent advancements in automated oligosaccharide synthesis have further increased the compound's utility in high-throughput screening platforms.
For researchers handling a-L-Arabinopyranosyl bromide, 2,3,4-triacetate, proper storage conditions (2-8°C in airtight containers) are essential to maintain stability. The compound should be protected from moisture and light to prevent decomposition. While not classified as hazardous under standard regulations, appropriate laboratory safety measures should always be followed when working with brominated compounds.
Emerging trends in green chemistry have prompted investigations into eco-friendly alternatives for traditional glycosylation reagents. However, a-L-Arabinopyranosyl bromide, 2,3,4-triacetate remains indispensable for certain stereospecific reactions due to its well-established reactivity profile. Ongoing research focuses on optimizing its use in one-pot glycosylation strategies and enzyme-coupled synthesis systems to improve efficiency.
Frequently asked questions about a-L-Arabinopyranosyl bromide, 2,3,4-triacetate include its shelf life (typically 12-24 months when stored properly), compatibility with various protecting group strategies, and comparison with other glycosyl donors like trichloroacetimidates. The compound's β-selectivity in glycosylation reactions and its utility in solid-phase synthesis are also common topics of interest among synthetic chemists.
In conclusion, a-L-Arabinopyranosyl bromide, 2,3,4-triacetate (CAS No. 75247-31-3) represents a vital tool in modern synthetic chemistry and glycobiology research. Its unique combination of reactivity and stability continues to enable breakthroughs in carbohydrate-based drug development and biological studies. As the field of glycoscience advances, this compound will likely maintain its importance in both academic and industrial settings.
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